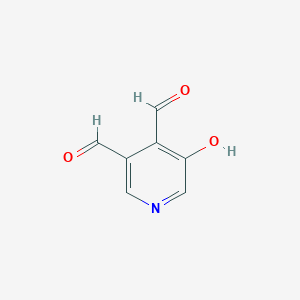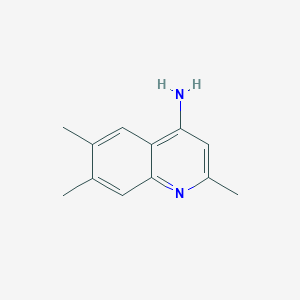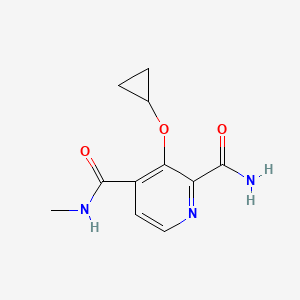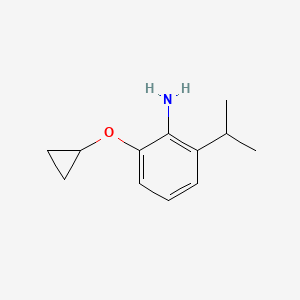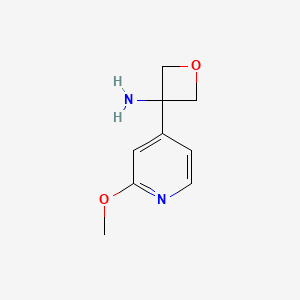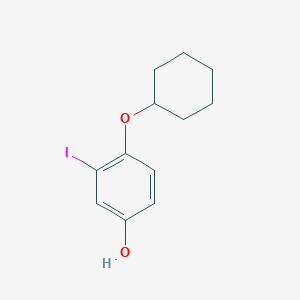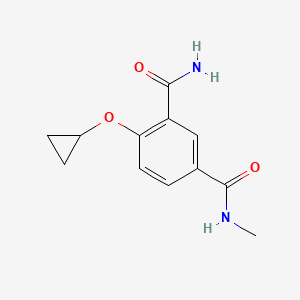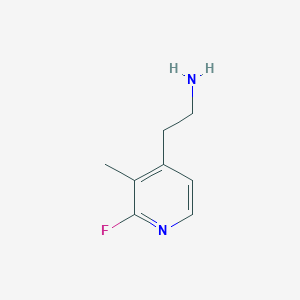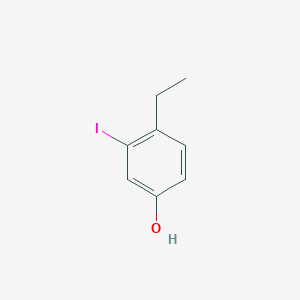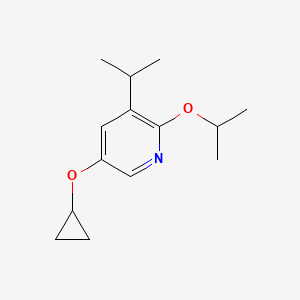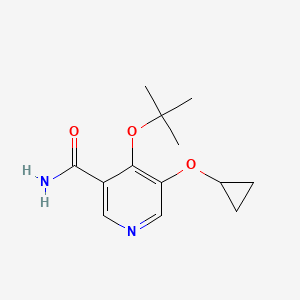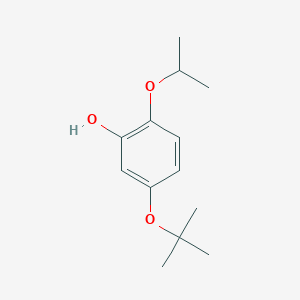
(6-Acetyl-4-iodopyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Acetyl-4-iodopyridin-2-YL)acetic acid is an organic compound with the molecular formula C9H8INO3 It is a derivative of pyridine, featuring an acetyl group at the 6th position, an iodine atom at the 4th position, and an acetic acid moiety at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetyl-4-iodopyridin-2-YL)acetic acid typically involves the iodination of a pyridine derivative followed by acetylation and carboxylation. One common method includes:
Iodination: Starting with 2-acetylpyridine, the compound is iodinated at the 4th position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Acetylation: The iodinated intermediate is then acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid.
Carboxylation: Finally, the acetylated product undergoes carboxylation using carbon dioxide under high pressure and temperature to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of (6-Acetyl-4-carboxypyridin-2-YL)acetic acid.
Reduction: Formation of (6-Acetylpyridin-2-YL)acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Acetyl-4-iodopyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-Acetyl-4-iodopyridin-2-YL)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the acetyl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(6-Acetylpyridin-2-YL)acetic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
(4-Iodopyridin-2-YL)acetic acid: Lacks the acetyl group, which can affect its chemical properties and applications.
(6-Acetyl-4-bromopyridin-2-YL)acetic acid:
Uniqueness: The presence of both the iodine atom and the acetyl group in (6-Acetyl-4-iodopyridin-2-YL)acetic acid makes it a versatile compound for various chemical reactions and applications. Its unique structure allows for specific interactions with biological targets, making it valuable in drug development and other research areas.
Propriétés
Formule moléculaire |
C9H8INO3 |
|---|---|
Poids moléculaire |
305.07 g/mol |
Nom IUPAC |
2-(6-acetyl-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8INO3/c1-5(12)8-3-6(10)2-7(11-8)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) |
Clé InChI |
IRRKENMVDWEYPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


